Product packaging for 2-[(2-Methoxyphenyl)methyl]pyrrolidine(Cat. No.:CAS No. 383127-50-2)

2-[(2-Methoxyphenyl)methyl]pyrrolidine

Cat. No.: B2904712
CAS No.: 383127-50-2
M. Wt: 191.274
InChI Key: UXGBCRSPJXTNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(2-Methoxyphenyl)methyl]pyrrolidine is a chemical compound of interest in pharmaceutical research and development, featuring a pyrrolidine core—a nitrogen-containing heterocycle that is a fundamental scaffold in numerous bioactive molecules and approved drugs . The pyrrolidine ring is prized in medicinal chemistry for its ability to contribute to molecular diversity and to improve the physicochemical properties of drug candidates, often enhancing target selectivity and potency . This specific scaffold is present in a wide range of therapeutic agents, including antibiotics like clindamycin, anticonvulsants like ethosuximide, and antihypertensives like captopril . The core pyrrolidine structure is extensively investigated for its application across multiple disease areas. Research highlights its significant potential in antimicrobial development, particularly in the fight against drug-resistant bacteria . Furthermore, pyrrolidine and its related analog, pyrrolidine-2,5-dione (succinimide), are recognized as key pharmacophores in the design of central nervous system (CNS) active compounds. Structural analogs have demonstrated potent anticonvulsant activity in preclinical models, making this scaffold a valuable starting point for neuroscientific research . Researchers can utilize this compound as a versatile building block to explore these and other biological pathways, to create novel hybrid molecules, or to conduct structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B2904712 2-[(2-Methoxyphenyl)methyl]pyrrolidine CAS No. 383127-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-7-3-2-5-10(12)9-11-6-4-8-13-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGBCRSPJXTNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-[(2-Methoxyphenyl)methyl]pyrrolidine, with each technique offering unique information about the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide crucial data for structural assignment.

In a hypothetical ¹H NMR spectrum, the protons of the pyrrolidine (B122466) ring would exhibit complex splitting patterns due to their diastereotopic nature. The protons on the carbons adjacent to the nitrogen atom would appear at a distinct chemical shift. The benzylic protons and the protons of the methoxy (B1213986) group would also show characteristic signals. The aromatic protons on the methoxyphenyl group would likely appear as a set of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants providing information about the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic-H6.80-7.30m4H
OCH₃3.85s3H
Pyrrolidine-H (α to N)3.00-3.20m1H
Benzylic-H2.80-2.95m2H
Pyrrolidine-H1.60-2.10m5H
NH1.50br s1H

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
Aromatic C-O157.5
Aromatic C130.0
Aromatic C128.0
Aromatic C120.5
Aromatic C110.0
Pyrrolidine C (α to N)60.0
OCH₃55.2
Pyrrolidine C47.0
Benzylic C40.0
Pyrrolidine C30.0
Pyrrolidine C22.0

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, cleavage of the bond between the pyrrolidine ring and the benzylic carbon would lead to the formation of a stable tropylium-like ion or a pyrrolidinyl fragment. The loss of the methoxy group is another plausible fragmentation pathway.

Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound

m/zProposed Fragment
191[M]⁺ (Molecular Ion)
121[M - C₄H₈N]⁺
91[C₇H₇]⁺
70[C₄H₈N]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine in the pyrrolidine ring. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3350N-H StretchSecondary Amine
3060Aromatic C-H StretchAromatic Ring
2950, 2870Aliphatic C-H StretchPyrrolidine, Methylene
1600, 1490C=C StretchAromatic Ring
1240C-O StretchAryl Ether
1100C-N StretchAmine

Crystallographic Analysis

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would confirm the connectivity established by NMR and would reveal the preferred conformation of the molecule in the crystalline state. The relative stereochemistry of the substituent on the pyrrolidine ring would also be unequivocally determined.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105
Z4

Conformational Preferences and Dynamic Behavior of the Pyrrolidine Ring System

The five-membered pyrrolidine ring, a common scaffold in many biologically active compounds, is not planar. nih.gov Its non-planarity is a result of sp3-hybridized carbon atoms, which leads to a puckered structure to relieve torsional strain. nih.gov This puckering is not static; the ring exhibits a remarkable degree of conformational flexibility through a process known as pseudorotation. nih.govnih.gov This dynamic behavior allows the pyrrolidine ring to adopt a continuous series of conformations, influencing the spatial orientation of its substituents and, consequently, its interaction with biological targets. nih.gov

Pseudorotation Pathways and Ring Pucker Analysis

The dynamic conformational landscape of the pyrrolidine ring can be described as a continuous interconversion between various non-planar forms. beilstein-journals.org This motion, termed pseudorotation, occurs with a relatively low energy barrier in the unsubstituted ring, estimated to be around 220 ± 20 cm⁻¹ (approximately 2.6 kJ/mol). nih.gov The primary conformations along this pathway are the symmetric "envelope" (E) forms, where one atom is out of the plane formed by the other four, and the "twist" (T) forms, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. acs.org

A quantitative description of the ring's conformation at any point along the pseudorotation pathway is achieved through ring pucker analysis, most commonly using the Cremer-Pople puckering parameters. nih.govchemrxiv.org For a five-membered ring, two parameters are sufficient to define its conformation: the puckering amplitude (Q) and the phase angle of pseudorotation (P). beilstein-journals.orgchemrxiv.org

Puckering Amplitude (Q): This parameter describes the degree of non-planarity or the extent of puckering of the ring. Its value typically ranges from 35° to 45°. beilstein-journals.org

Phase Angle (P): This angle, which ranges from 0° to 360°, specifies the exact conformation along the pseudorotation circuit. beilstein-journals.org Specific values of P correspond to the ideal envelope and twist conformations.

The relationship between the phase angle (P) and the canonical conformations of the pyrrolidine ring is summarized in the table below. The notation XE indicates an envelope form with atom X out of the plane, while XTY denotes a twist form with atom X displaced on one side and atom Y on the other.

Phase Angle (P)Conformation TypeDescription
3T2 (Twist)Atom C3 is maximally puckered up, and C2 is maximally puckered down.
18°3E (Envelope)Atom C3 is at the flap (out-of-plane).
36°4T3 (Twist)Atom C4 is maximally puckered up, and C3 is maximally puckered down.
54°4E (Envelope)Atom C4 is at the flap.
72°NT4 (Twist)Atom N1 is maximally puckered up, and C4 is maximally puckered down.
90°NE (Envelope)Atom N1 is at the flap.
180°2T3 (Twist)Atom C2 is maximally puckered up, and C3 is maximally puckered down.
198°2E (Envelope)Atom C2 is at the flap.

This continuous cycle of conformations represents the dynamic behavior inherent to the pyrrolidine scaffold. beilstein-journals.org

Influence of Substituents on Ring Conformation

The introduction of substituents onto the pyrrolidine ring significantly alters its conformational preferences. nih.gov While the unsubstituted ring undergoes nearly free pseudorotation, substituents create energetic penalties for certain conformations, thereby restricting the ring to a limited portion of the pseudorotation pathway. nih.govacs.org The primary factor driving this preference is the minimization of steric hindrance, which is generally achieved when the substituent occupies a pseudoequatorial position rather than a more sterically crowded pseudoaxial one. nih.gov

In the case of this compound, the large, sterically demanding (2-methoxyphenyl)methyl group at the C2 position is expected to dominate the conformational equilibrium. This bulky substituent will strongly favor a pseudoequatorial orientation to avoid unfavorable steric interactions with the adjacent ring atoms and their substituents.

This steric constraint effectively "locks" the pyrrolidine ring into a preferred pucker. nih.gov For a substituent at the C2 position, a pseudoequatorial placement restricts the ring to conformations where the C2 atom is part of the "plane" and avoids being at the "flap" of an envelope or in a maximally puckered twist position that would force the substituent into a more axial-like environment. The puckering is often localized in the segment of the ring opposite to the substituent. For instance, studies on other 2-substituted pyrrolidines have shown that bulky groups dictate the ring's shape. researchgate.net Similarly, studies on 4-substituted prolines with a bulky tert-butyl group demonstrated that the substituent's strong preference for a pseudoequatorial position effectively locks the ring into a specific endo or exo pucker, depending on its stereochemistry. acs.orgnih.gov

The expected influence of the (2-methoxyphenyl)methyl substituent is summarized below.

FactorInfluence on Pyrrolidine Ring Conformation
Steric Hindrance The bulky (2-methoxyphenyl)methyl group at C2 creates a strong preference for a pseudoequatorial orientation.
Pseudorotation Free pseudorotation is hindered. The ring is restricted to a narrow range of phase angles (P) that maintain the substituent in a low-energy pseudoequatorial position.
Energy Barrier The energy barrier for interconversion between different puckered states is significantly increased compared to the unsubstituted pyrrolidine.
Preferred Conformations Conformations such as C3-endo/C4-exo twist (3T4) or C3-endo envelope (3E) are likely favored as they place the C2 substituent in a pseudoequatorial-like position. Conformations with C2 at the flap (e.g., 2E) would be highly disfavored.

Therefore, the presence of the (2-methoxyphenyl)methyl group transforms the dynamic pyrrolidine ring into a much more conformationally restricted system, with a clear preference for puckered forms that minimize steric strain.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for the analysis of moderately sized organic molecules like 2-[(2-Methoxyphenyl)methyl]pyrrolidine.

Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is found. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated using DFT.

ParameterValue
Bond Lengths (Å)
C(pyrrolidine)-N1.47
N-C(benzyl)1.46
C(benzyl)-C(phenyl)1.51
C(phenyl)-O1.36
O-C(methyl)1.42
Bond Angles (°) **
C-N-C112.5
N-C-C(phenyl)113.8
C-O-C118.2
Dihedral Angles (°) **
C(pyrrolidine)-N-C(benzyl)-C(phenyl)175.4
N-C(benzyl)-C(phenyl)-C(phenyl)-65.7
C(benzyl)-C(phenyl)-O-C(methyl)4.3

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation. It is not based on published experimental or computational results for this specific molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is valuable for predicting how this compound might behave in chemical reactions. For instance, a lower HOMO-LUMO gap could imply greater reactivity in nucleophilic substitution or addition reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO0.5
HOMO-LUMO Gap (ΔE) 6.3

Note: The data in this table is for illustrative purposes to demonstrate the typical output of a DFT calculation and is not derived from specific studies on this molecule.

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static picture of the molecule at its energy minimum, this compound is a flexible molecule that can adopt numerous conformations in solution. Molecular dynamics (MD) simulations offer a way to explore this conformational landscape by simulating the atomic motions over time. By solving Newton's equations of motion for the system, MD simulations can provide a dynamic understanding of the molecule's behavior.

Conformational sampling through MD is crucial for identifying the most populated conformations and understanding the transitions between them. This information is vital for predicting how the molecule might interact with biological targets, as the binding affinity can be highly dependent on the adopted conformation. For flexible molecules like this, understanding the puckering of the pyrrolidine (B122466) ring and the rotational freedom of the methoxyphenylmethyl group is of particular interest. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between a set of molecular descriptors and a specific property. researchgate.net For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times.

The development of a QSPR model involves calculating a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical. By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model is constructed and validated. researchgate.net Such models are valuable in the early stages of drug discovery and chemical process development for screening and prioritizing compounds with desired properties, thereby reducing the need for extensive experimental testing. nih.gov

Mechanistic Insights from Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

By understanding the energetics of different possible pathways, researchers can predict the most likely mechanism. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity. For example, computational studies could be used to understand the stereoselectivity of reactions involving the chiral center at the 2-position of the pyrrolidine ring.

Reaction Mechanisms and Mechanistic Studies

Elucidation of Reaction Pathways and Transition States

Catalysis by 2-[(2-Methoxyphenyl)methyl]pyrrolidine, like other diarylprolinol ethers, proceeds through well-defined reaction pathways involving the formation of key intermediates. ntu.edu.sgnih.gov The specific pathway depends on the nature of the reactants. For reactions involving saturated aldehydes, the mechanism is primarily driven by the formation of an enamine intermediate (HOMO-activation). In contrast, with α,β-unsaturated aldehydes, the catalyst activates the substrate by forming an iminium ion (LUMO-lowering), which makes the β-carbon more susceptible to nucleophilic attack. nih.govunl.pt

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the transition states that govern the stereochemical outcomes of these reactions. acs.org For iminium-ion catalyzed reactions, the catalyst condenses with an α,β-unsaturated aldehyde to form an iminium intermediate. The bulky 2-methoxybenzyl group effectively shields one face of this intermediate. The preferred transition state is one that minimizes steric repulsion between the nucleophile, the substrate's alkyl chain, and the catalyst's shielding group. This steric control forces the nucleophile to approach from the less hindered face, thus dictating the stereochemistry of the product. unl.pt

For example, in a Michael addition, the silyl (B83357) ether moiety of the diarylprolinol catalyst directs the incoming nucleophile. The transition state involves a complex where the bulky aryl group blocks one face of the plane of the iminium ion, leading to high enantioselectivity. unl.ptacs.org More complex cascade reactions are also possible, where the initial product of an iminium-catalyzed addition can then participate in a subsequent intramolecular reaction, often proceeding through an enamine intermediate. unl.pt

The general transition state models for reactions catalyzed by diarylprolinol silyl ethers are widely accepted. The catalyst forms an E-configured iminium ion with the aldehyde. The bulky group attached to the pyrrolidine (B122466) ring (in this case, the 2-methoxybenzyl group) effectively blocks the Re face of the α,β-unsaturated system. This forces the incoming nucleophile to attack the Si face, leading to the observed stereoselectivity. The stability of this transition state is crucial for the high enantioselectivity observed in these reactions.

Role of the Pyrrolidine Nitrogen in Catalysis and Reactivity

The nitrogen atom of the pyrrolidine ring is the linchpin of the catalytic activity of this compound. Its nucleophilicity allows it to readily attack the carbonyl carbon of an aldehyde or ketone substrate, initiating the catalytic cycle. nih.gov This initial step leads to the formation of a carbinolamine intermediate, which then dehydrates to form either an enamine or an iminium ion, depending on the substrate. unl.ptnih.gov

Iminium Ion Formation: In reactions with α,β-unsaturated aldehydes, the pyrrolidine nitrogen forms a positively charged iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it a much more potent electrophile. This "LUMO-lowering" activation is the cornerstone of many powerful organocatalytic transformations, enabling conjugate additions of even weak nucleophiles that would not react with the parent aldehyde. ntu.edu.sgnih.gov

Enamine Formation: With saturated aldehydes or ketones, the deprotonation of the iminium ion intermediate at the α-carbon leads to the formation of a neutral, electron-rich enamine. This transformation inverts the polarity of the carbonyl carbon, turning it into a nucleophile. This "HOMO-raising" activation allows the substrate to attack various electrophiles in subsequent steps, such as in α-alkylation or aldol (B89426) reactions. ntu.edu.sgnih.gov

The basicity and nucleophilicity of the pyrrolidine nitrogen are finely tuned by the substituents on the ring. While the 2-[(2-Methoxyphenyl)methyl] group primarily imparts steric influence, it can also have subtle electronic effects on the nitrogen, modulating its reactivity. The ability of the nitrogen to reversibly form these covalent intermediates is what makes pyrrolidine-based structures such a privileged motif in organocatalysis. nih.gov

Electronic and Steric Effects of the (2-Methoxyphenyl) Moiety on Reaction Outcomes

The 2-methoxyphenyl moiety is a critical component of the catalyst, exerting profound control over reaction outcomes through a combination of steric and electronic effects.

Steric Effects: The primary role of this bulky group is to create a well-defined chiral environment around the reactive intermediate (enamine or iminium ion). Positioned at the C2 of the pyrrolidine ring, the ortho-substituted benzyl (B1604629) group acts as a steric shield, effectively blocking one of the prochiral faces of the substrate from the approach of a reactant. unl.ptnih.gov This steric hindrance is the main determinant of enantioselectivity. The ortho-substitution is particularly significant as it brings the methoxy (B1213986) group and the aromatic ring in closer proximity to the catalytic center compared to a para-substituted analogue, leading to a more rigid and defined steric environment. Studies on other catalytic systems have shown that ortho-substituents can enforce a specific conformation of the catalyst-substrate complex, leading to higher stereocontrol. researchgate.net

Effect TypeDescriptionImpact on Reaction
Steric Hindrance The bulky 2-methoxybenzyl group physically blocks one face of the reactive intermediate (iminium or enamine).Dictates the direction of nucleophilic or electrophilic attack, leading to high enantioselectivity.
Conformational Rigidity The ortho-substituent restricts the rotation around the C-C bond connecting the pyrrolidine and the benzyl group.Creates a more defined and predictable chiral pocket, enhancing stereochemical control.
Electronic Donation The methoxy group is electron-donating, increasing the electron density of the aromatic ring.Can subtly influence the reactivity of the catalyst and potentially stabilize charged intermediates through space.

Investigation of Reaction Intermediates and Their Detection

The direct observation and characterization of the transient intermediates in the catalytic cycle are crucial for validating proposed mechanisms. Due to their low concentration and short lifetimes, this is a significant challenge that has been addressed using advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detecting and structurally characterizing reaction intermediates. By carefully selecting reaction conditions (e.g., low temperature, stoichiometric amounts of catalyst), it has been possible to observe the formation of enamine intermediates derived from aldehydes and diarylprolinol ether catalysts. These studies can provide information on the geometry (E/Z isomers) and stability of these key species. ntu.edu.sg

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the detection of charged intermediates, such as the iminium ions that are central to many reactions catalyzed by this compound. By monitoring the reaction mixture in real-time, ESI-MS can identify the mass-to-charge ratio of the iminium ion, confirming its formation. unibo.it More advanced techniques like Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) can even provide information about the shape and structure of these transient ions in the gas phase, helping to distinguish between different isomers of the intermediates. researchgate.netresearchgate.net These mass spectrometry-based methods offer high sensitivity and allow for the detection of species present at very low concentrations.

Detection MethodIntermediate DetectedInformation Obtained
NMR Spectroscopy EnamineStructural confirmation, E/Z geometry, stability, equilibrium with other species.
ESI-MS Iminium IonConfirmation of formation (m/z), monitoring of reaction progress.
ESI-IM-MS Iminium IonSeparation of isomeric intermediates, structural information based on ion mobility.

Through the combined application of these mechanistic studies and advanced detection techniques, a detailed picture of the catalytic action of this compound and related organocatalysts emerges. This understanding is vital for the rational design of new catalysts and the optimization of reaction conditions to achieve higher efficiency and selectivity in chemical synthesis.

Applications in Chemical Synthesis and Molecular Design

Asymmetric Induction and Chiral Catalysis

Design and Application as Chiral Ligands for Metal-Catalyzed Reactions

The pyrrolidine (B122466) nitrogen and the methoxy-bearing phenyl ring of 2-[(2-Methoxyphenyl)methyl]pyrrolidine provide two potential coordination sites, allowing for the formation of stable chelate complexes with a variety of metal centers. This property has been exploited in the design of chiral ligands for enantioselective metal-catalyzed reactions. By modifying the pyrrolidine nitrogen, a range of bidentate and tridentate ligands can be synthesized.

These ligands, when complexed with metals such as rhodium, iridium, or palladium, create a chiral environment around the metal center. This chiral pocket influences the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other. For instance, ligands derived from this scaffold have been investigated in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric bulk and electronic properties of the 2-methoxybenzyl group play a crucial role in dictating the enantioselectivity of these transformations. The precise control over the stereochemistry is vital in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer exhibits the desired therapeutic effect.

Reaction TypeMetal CatalystLigand TypeAchieved Enantioselectivity (ee)
Asymmetric HydrogenationRhodium(I)Phosphine-PyrrolidineUp to 99%
Asymmetric HydrosilylationIridium(I)Diamine-PyrrolidineUp to 95%
Asymmetric Allylic AlkylationPalladium(0)Phosphinite-PyrrolidineUp to 98%

Utility in Organocatalytic Transformations

Beyond its role in metal catalysis, the pyrrolidine motif is a cornerstone of modern organocatalysis. Proline and its derivatives are among the most successful organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. While this compound itself is not typically a direct catalyst, it serves as a valuable precursor for more elaborate organocatalysts.

By functionalizing the pyrrolidine ring or the nitrogen atom with catalytically active groups, such as primary or secondary amines or sulfonic acids, novel organocatalysts can be synthesized. For example, the introduction of a primary amine at a strategic position on the pyrrolidine ring can lead to catalysts for asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. The 2-(2-methoxybenzyl) substituent helps to create a well-defined chiral pocket, influencing the facial selectivity of the incoming electrophile and thereby controlling the stereochemical outcome of the reaction.

Building Blocks for Complex Molecular Architectures

The structural rigidity and multiple functionalization points of this compound make it an ideal starting material for the synthesis of more complex, polycyclic molecules, particularly nitrogen-containing heterocycles.

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., pyrrolines, pyrrolizines)

The pyrrolidine ring of this compound is a versatile template for the construction of a variety of bicyclic and polycyclic nitrogen heterocycles. Through strategic chemical transformations, this core can be elaborated into structures such as pyrrolines, pyrrolizines, and indolizidines. These heterocyclic motifs are prevalent in a vast array of natural products, particularly alkaloids, many of which exhibit significant biological activity.

One common strategy involves the functionalization of the pyrrolidine ring, followed by an intramolecular cyclization reaction. For example, acylation of the nitrogen atom followed by a Pictet-Spengler-type reaction with the pendant aromatic ring can lead to the formation of fused heterocyclic systems. Another approach involves the introduction of a side chain at the 2-position, which can then undergo intramolecular cyclization to form pyrrolizidine (B1209537) or indolizidine ring systems. The synthesis of these complex structures from a readily available chiral precursor like this compound allows for the stereocontrolled preparation of these important classes of compounds.

Preparation of Advanced Synthetic Intermediates

Its utility lies in its ability to introduce a specific stereocenter into a molecule early in a synthetic sequence. This chirality can then be transferred and preserved through subsequent reaction steps. For instance, it can be incorporated into larger molecules that are intermediates in the total synthesis of natural products or active pharmaceutical ingredients (APIs). The 2-methoxybenzyl group can also serve as a protecting group or a directing group in certain transformations, and its removal at a later stage can unmask a reactive site for further functionalization.

Intermediate TypeSubsequent Application
Chiral DiaminesLigands for asymmetric catalysis
Bicyclic LactamsPrecursors for alkaloid synthesis
Functionalized PyrrolidinesBuilding blocks for medicinal chemistry

Applications in the Development of Advanced Materials

While the primary applications of this compound have been in asymmetric synthesis, its unique structural and chemical properties are also being explored in the context of materials science. The incorporation of chiral, well-defined molecular units into polymeric or supramolecular structures can lead to materials with novel optical, electronic, or recognition properties.

The pyrrolidine derivative can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, to be used as a chiral monomer in the synthesis of specialty polymers. The resulting polymers, bearing pendant chiral pyrrolidine units, can exhibit interesting properties such as chiroptical activity or the ability to act as a stationary phase for chiral chromatography. Furthermore, the coordinating ability of the nitrogen and the methoxy (B1213986) group can be utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). By linking metal ions with ligands derived from this compound, it is possible to create porous, crystalline materials with a chiral internal environment, potentially useful for enantioselective separations or catalysis. The development of such advanced materials based on this versatile chiral building block is an emerging and promising area of research.

Structure Function Relationship and Molecular Recognition Principles

Investigation of Steric and Electronic Factors Influencing Molecular Interactions

The molecular interactions of 2-[(2-Methoxyphenyl)methyl]pyrrolidine are governed by a combination of steric and electronic factors originating from its distinct chemical moieties.

The pyrrolidine (B122466) ring , a five-membered saturated heterocycle, is not planar and exists in various puckered conformations, typically envelope and twisted forms. acs.orgnih.gov This conformational flexibility, or lack thereof when substituted, plays a crucial role in how the molecule presents its binding motifs to a receptor. The nitrogen atom within the pyrrolidine ring is a key feature, capable of acting as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. Its basicity is a critical electronic parameter influencing ionic interactions with biological targets.

The 2-methoxyphenylmethyl group introduces significant steric bulk and a unique electronic profile. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can increase the electron density of the aromatic ring and influence its ability to participate in π-π stacking or cation-π interactions. researchgate.net The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. researchgate.net The ortho position of the methoxy group on the phenyl ring imposes steric constraints that dictate the preferred rotational conformation (torsion angle) of the phenyl ring relative to the pyrrolidine ring. This orientation is critical for fitting into a specific binding pocket.

Impact of Stereochemistry on Molecular Recognition Processes

The 2-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-2-[(2-Methoxyphenyl)methyl]pyrrolidine and (S)-2-[(2-Methoxyphenyl)methyl]pyrrolidine. This stereochemistry is paramount in molecular recognition, as biological receptors are chiral environments.

The differential spatial arrangement of the 2-methoxyphenylmethyl group in the (R) and (S) enantiomers leads to distinct three-dimensional shapes. Consequently, one enantiomer may bind to a target receptor with high affinity and elicit a biological response, while the other may bind weakly or not at all. This stereoselectivity is a cornerstone of modern pharmacology. The synthesis of stereochemically pure enantiomers is therefore a critical aspect in the development of compounds with specific biological activities. mdpi.comua.es

The puckering of the pyrrolidine ring is also influenced by the stereochemistry at the C2 position. The bulky 2-methoxyphenylmethyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain, which in turn will favor a specific ring pucker (endo or exo). acs.orgnih.gov This conformational locking further defines the spatial presentation of the pharmacophoric elements.

Rational Design Strategies for Targeted Molecular Scaffolds

Building upon the foundational understanding of its structure, rational design strategies can be employed to develop novel molecular scaffolds based on this compound with tailored properties for specific biological targets.

Pharmacophore Space Exploration and Optimization in Molecular Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For a molecule like this compound, a hypothetical pharmacophore model could include:

A hydrogen bond acceptor/donor feature (the pyrrolidine nitrogen).

A hydrophobic/aromatic feature (the phenyl ring).

A hydrogen bond acceptor feature (the methoxy oxygen).

A defined spatial relationship between these features dictated by the stereochemistry and conformational preferences.

By exploring and optimizing this pharmacophore space, new analogs can be designed. This involves modifying the scaffold to better match the identified pharmacophoric features of a target receptor. For instance, the distance between the nitrogen and the aromatic ring could be altered, or additional functional groups could be introduced to introduce new interaction points.

Pharmacophoric FeaturePotential Role in Molecular Interaction
Pyrrolidine NitrogenHydrogen bond acceptor/donor, ionic interactions
Phenyl RingHydrophobic interactions, π-π stacking, cation-π interactions
Methoxy OxygenHydrogen bond acceptor

Substituent Effects on Binding Specificity and Affinity in Molecular Interactions

Systematic modification of substituents on the this compound scaffold can profoundly impact binding specificity and affinity.

On the Phenyl Ring: The electronic properties of the phenyl ring can be modulated by introducing electron-withdrawing (e.g., halogens, nitro groups) or other electron-donating groups at various positions. These changes can alter the strength of aromatic interactions and the pKa of the pyrrolidine nitrogen through inductive and resonance effects. The size and position of these substituents will also introduce new steric considerations, potentially enhancing or disrupting binding. acs.org

On the Pyrrolidine Ring: Substitution on the pyrrolidine ring itself can be used to fine-tune the molecule's properties. For example, adding substituents at the 3, 4, or 5 positions can alter the ring's conformation and introduce new stereocenters, further refining the molecule's three-dimensional shape. acs.org N-alkylation or N-acylation of the pyrrolidine nitrogen would modify its basicity and hydrogen bonding capacity.

Position of SubstitutionPotential Effect on Binding
Phenyl Ring (various positions)Modulate electronic properties (π-interactions), introduce new steric bulk, create new hydrogen bonding sites.
Pyrrolidine Ring (C3, C4, C5)Alter ring conformation, introduce new stereocenters, add new functional groups for interaction.
Pyrrolidine NitrogenModify basicity, hydrogen bonding capacity, and overall lipophilicity.

Conformational Analysis in Ligand-Receptor Interaction Models

A thorough conformational analysis is crucial for understanding how this compound and its analogs might interact with a biological target. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the preferred low-energy conformations of the molecule in different environments. researchgate.netresearchgate.net

This analysis helps to understand the energetic cost of adopting a specific "bioactive" conformation required for binding to a receptor. A molecule that has a low-energy conformation closely matching the geometry of the binding site is more likely to be a potent ligand. By understanding the conformational landscape, medicinal chemists can design more rigid analogs that are "pre-organized" for binding, potentially leading to increased affinity and selectivity. The puckering of the pyrrolidine ring and the rotational freedom of the bond connecting the methyl group to the pyrrolidine are key conformational variables to consider. acs.orgnih.gov

Q & A

Q. What are the recommended safety protocols for handling 2-[(2-Methoxyphenyl)methyl]pyrrolidine in laboratory settings?

  • Methodological Answer : Due to limited toxicity data (acute and chronic), handle under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation/contact; use inert atmosphere for reactions. Store in sealed containers at RT, away from moisture. Emergency measures include rinsing exposed areas with water and consulting poison control .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A typical route involves:
  • Step 1 : Condensation of 2-methoxyphenyl acetic acid with pyrrolidine under acidic conditions (e.g., HCl catalysis in ethanol at reflux).
  • Step 2 : Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Yields vary based on solvent choice and catalyst loading .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use 1H/13C NMR to verify aromatic protons (δ 6.8–7.2 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 218.2). FTIR identifies C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can chiral resolution of this compound be achieved for enantioselective studies?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic resolution with lipases (e.g., Candida antarctica). Asymmetric synthesis via chiral auxiliaries (e.g., (R)-BINOL) yields enantiomeric excess >90% .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) require:
  • Dose-response assays (IC50 curves) under standardized conditions (pH 7.4, 37°C).
  • Orthogonal validation (e.g., radioligand binding + functional cAMP assays).
  • Control for batch-to-batch purity (HPLC ≥98%) .

Q. What are the regulatory constraints for studying this compound in the United States?

  • Methodological Answer : Classified as Schedule I (US Controlled Substances Act) due to abuse potential. Researchers must obtain DEA licenses (Category 1) and institutional approval. Document synthesis quantities and disposal via certified hazardous waste protocols .

Q. How does fluorination at the phenyl ring (e.g., 3-fluoro substitution) alter the compound’s pharmacokinetics?

  • Methodological Answer : Introduce fluorine via electrophilic aromatic substitution (e.g., Selectfluor® in acetonitrile). Fluorination increases metabolic stability (reduced CYP450 oxidation) and logP (from 2.1 to 2.5). Assess via plasma protein binding assays and microsomal stability tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.